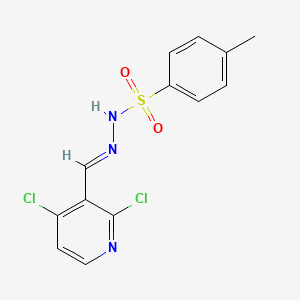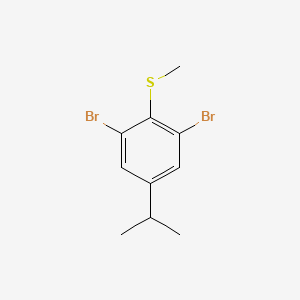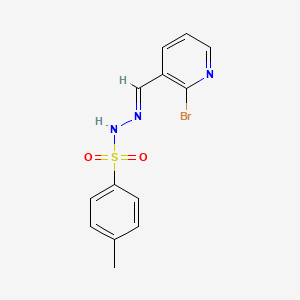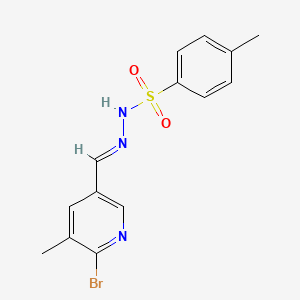
N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring and the benzenesulfonohydrazide group would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The pyridine ring and the benzenesulfonohydrazide group could potentially participate in a variety of chemical reactions .科学的研究の応用
N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is widely used in scientific research due to its versatility and its ability to inhibit enzymes. It has been used in the study of enzyme kinetics, protein folding, and as a substrate for various biochemical reactions. It has also been used to study the mechanism of action of various drugs and to study the effects of drugs on cells and tissues. Additionally, it has been used to study the structure and function of proteins, to study the mechanism of action of various drugs, and to study the effects of drugs on cells and tissues.
作用機序
Target of Action
Compounds with similar structures, such as pyrimidines, are known to interact with various biological targets, including serotonin (5-ht) receptor sites .
Mode of Action
It’s known that pyrimidines, which share structural similarities, undergo nucleophilic aromatic substitution reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This suggests that N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide might interact with its targets in a similar manner.
Result of Action
Related compounds have shown cytotoxic activities against various cell lines . This suggests that N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide might also exhibit similar effects.
実験室実験の利点と制限
The main advantage of using N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide in laboratory experiments is its versatility. It can be used as an inhibitor of enzymes, as a reagent in organic synthesis, and as a substrate for various biochemical reactions. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous media. The main limitation of using this compound in laboratory experiments is its potential toxicity. It has been shown to be toxic to cells and tissues and should be used with caution.
将来の方向性
The potential applications of N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide are numerous and there are many possible future directions for research. These include further studies into its mechanism of action, its effects on proteins and other molecules, and its potential therapeutic applications. Additionally, further research into its synthesis and stability in aqueous media could lead to the development of more efficient and cost-effective synthesis methods. Finally, further studies into its potential toxicity could lead to the development of safer and more effective formulations.
合成法
The synthesis of N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves the reaction of 2,4-dichloropyridine with 4-methylbenzenesulfonohydrazide. The reaction is typically carried out in an aqueous medium at temperatures between 80 to 90 °C. The reaction is typically complete within 1-2 hours and yields a product with a purity of >99%. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by filtration.
Safety and Hazards
特性
IUPAC Name |
N-[(E)-(2,4-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(14)6-7-16-13(11)15/h2-8,18H,1H3/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVWHLQGFJWVAD-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














